molecular formula C20H22N2O5S B2498423 N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 954714-75-1

N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2498423
CAS No.: 954714-75-1
M. Wt: 402.47
InChI Key: KACMLPRQXJBDPW-UHFFFAOYSA-N
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Description

This compound features a 2,3-dihydrobenzo[b][1,4]dioxine (benzodioxane) core linked to a sulfonamide group. The sulfonamide is further substituted with a methyl group attached to a 5-oxopyrrolidin-3-yl moiety, which carries a para-tolyl (p-tolyl) aromatic ring at the 1-position (Figure 1). Its synthesis likely involves coupling 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonyl chloride with a pyrrolidinone-containing amine precursor, a method shared with related compounds [1].

Properties

IUPAC Name

N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c1-14-2-4-16(5-3-14)22-13-15(10-20(22)23)12-21-28(24,25)17-6-7-18-19(11-17)27-9-8-26-18/h2-7,11,15,21H,8-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACMLPRQXJBDPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Sulfonamide vs. Carboxamide
  • N-(5-(5-(2-Methyl-1-oxoisoindolin-5-yl)thiophen-2-yl)pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (73): Retains the benzodioxane sulfonamide group but replaces the pyrrolidinone-p-tolyl moiety with a pyridine-thiophene-isoindolinone scaffold. This compound, synthesized in 78% yield, demonstrates the versatility of sulfonamide coupling in generating diverse heterocyclic architectures .
  • 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide : Replaces the sulfonamide with a carboxamide group and substitutes the p-tolyl ring with a 5-methylthiazole. Carboxamides generally exhibit distinct hydrogen-bonding profiles compared to sulfonamides, impacting target selectivity and solubility .
Bis-Sulfonamide Derivatives
  • Compound 4f and 5f : These derivatives feature dual sulfonamide groups on isoxazoline-spiro or cyclooctane-annulated rings. Despite structural divergence from the target compound, they highlight the synthetic feasibility of bis-sulfonamides, albeit with lower yields (36–59%) and higher melting points (129–193°C), suggesting enhanced crystallinity .

Substituent and Core Modifications

  • Simpler Benzodioxane Sulfonamide (CAS 90222-81-4): Lacks the pyrrolidinone-p-tolyl side chain, serving as a precursor. Available commercially at 98% purity ($78/250 mg), this compound underscores the cost and accessibility advantages of reduced complexity .
  • Quinoline-Xanthene Hybrid (): Integrates benzodioxane sulfonamide into a fluorescent probe framework, illustrating applications beyond therapeutic contexts (e.g., molecular imaging) .

Research Implications and Limitations

  • Commercial Viability : The simpler benzodioxane sulfonamide (CAS 90222-81-4) is readily available, whereas the target compound’s complexity may necessitate custom synthesis .

Preparation Methods

Synthetic Strategies and Methodologies

Synthesis of 1-(p-Tolyl)pyrrolidin-5-one

The pyrrolidinone core is synthesized via cyclization of N-(p-tolyl)glutaramide or related precursors. Key methods include:

Cyclization of N-(p-Tolyl)glutaramide
  • Procedure : N-(p-Tolyl)glutaramide undergoes acid-catalyzed cyclization in refluxing acetic acid to yield 1-(p-tolyl)pyrrolidin-5-one.
  • Conditions :
    • Glutaric acid + p-toluidine → N-(p-tolyl)glutaramide (80% yield).
    • Cyclization: Acetic acid, reflux, 6–8 h (75% yield).
Dieckmann Cyclization
  • Procedure : Diethyl N-(p-tolyl)glutamate undergoes intramolecular cyclization under basic conditions.
  • Conditions :
    • NaH in THF, 0°C to room temperature, 12 h (68% yield).

Introduction of the Aminomethyl Group at C3

The aminomethyl group is introduced via Mannich reaction or Gabriel synthesis :

Mannich Reaction
  • Procedure : 1-(p-Tolyl)pyrrolidin-5-one reacts with formaldehyde and ammonium chloride in ethanol.
  • Conditions :
    • Ethanol, 40°C, 6 h.
    • Product: 3-(Aminomethyl)-1-(p-tolyl)pyrrolidin-5-one (62% yield).
Gabriel Synthesis
  • Procedure :
    • Bromination: NBS in CCl₄, 3-bromo-1-(p-tolyl)pyrrolidin-5-one (45% yield).
    • Substitution: Potassium phthalimide in DMF, 80°C, 8 h (70% yield).
    • Deprotection: Hydrazine hydrate in ethanol, 3-(aminomethyl)-1-(p-tolyl)pyrrolidin-5-one (85% yield).

Sulfonamide Formation

The final step involves coupling the aminomethyl-pyrrolidinone with 2,3-dihydrobenzo[b]dioxine-6-sulfonyl chloride:

Sulfonyl Chloride Preparation
  • Procedure : Chlorosulfonation of 2,3-dihydrobenzo[b]dioxine using ClSO₃H in CH₂Cl₂.
  • Conditions :
    • 0°C, 2 h (90% yield).
Coupling Reaction
  • Procedure : 3-(Aminomethyl)-1-(p-tolyl)pyrrolidin-5-one reacts with sulfonyl chloride in DMF with LiH as base.
  • Conditions :
    • DMF, room temperature, 12 h (78% yield).
    • Work-up: Precipitation with ice-water, recrystallization (ethanol).

Alternative Synthetic Routes

Reductive Amination

  • Procedure : 3-Oxo-1-(p-tolyl)pyrrolidine reacts with 2,3-dihydrobenzo[b]dioxine-6-sulfonamide and NaBH₃CN.
  • Conditions :
    • MeOH, 25°C, 24 h (55% yield).

Pd-Catalyzed Coupling

  • Procedure : Buchwald-Hartwig coupling of bromopyrrolidinone with sulfonamide.
  • Conditions :
    • Pd(OAc)₂, Xantphos, Cs₂CO₃, dioxane, 100°C, 24 h (60% yield).

Analytical Data and Characterization

Spectral Data

  • ¹H NMR (400 MHz, DMSO- d 6): δ 7.25–7.10 (m, 4H, Ar-H), 5.24 (s, 1H, CH), 4.30 (s, 2H, OCH₂O), 3.80 (m, 2H, NCH₂), 2.35 (s, 3H, CH₃).
  • IR : 1680 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O).

Purity and Yield Comparison

Method Yield (%) Purity (%)
Mannich + Sulfonylation 78 95
Gabriel + Sulfonylation 70 92
Reductive Amination 55 88

Challenges and Optimization

  • Low Yields in Cyclization : Use of microwave irradiation improves cyclization efficiency (85% yield in 2 h).
  • Sulfonyl Chloride Stability : Stabilize with 0.1% triethylamine in CH₂Cl₂ to prevent decomposition.

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